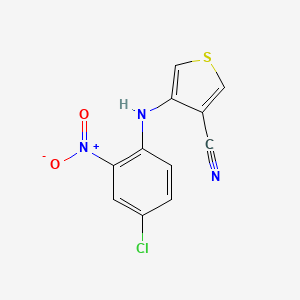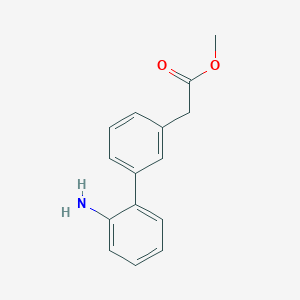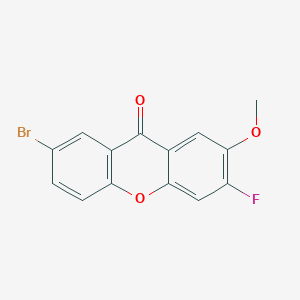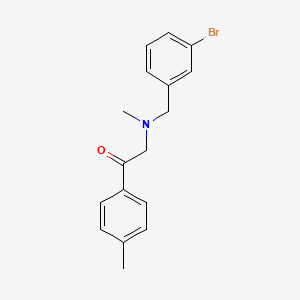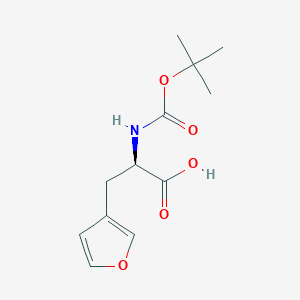
(R)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be introduced through various methods, including cyclization reactions involving furfural or other furan derivatives.
Coupling Reactions: The protected amino acid is then coupled with the furan derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring in ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Applications De Recherche Scientifique
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid backbone allow the compound to bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-tert-butoxycarbonylamino-3-thiophen-3-yl-propionic acid: A similar compound with a thiophene ring instead of a furan ring.
2-tert-butoxycarbonylamino-3-pyridin-3-yl-propionic acid: A similar compound with a pyridine ring.
Uniqueness
®-2-tert-butoxycarbonylamino-3-furan-3-yl-propionic acid is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
261380-35-2 |
|---|---|
Formule moléculaire |
C12H17NO5 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(2R)-3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Clé InChI |
JMIUWWIKSKJLKF-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=COC=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ureidomethyl-imidazo[5,1-b]thiazole](/img/structure/B8435000.png)
![4-{Cyclopropyl-[4-(4-methyl-oxazol-5-yl)-benzoyl]-amino}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8435007.png)
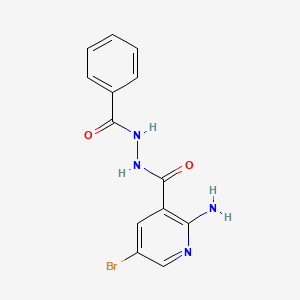
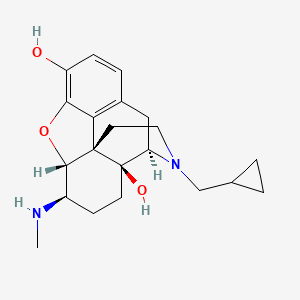
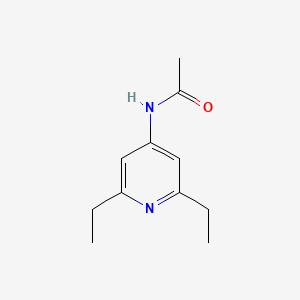

![7-[(Methoxycarbonyl)methyl]adenine](/img/structure/B8435055.png)
![2,6-difluoro-N-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]benzamide](/img/structure/B8435063.png)
![(6-Aminopyridin-3-yl)(5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B8435065.png)
![4-[(3-Dimethylamino-propyl)-methyl-amino]-3-trifluoromethyl-phenylamine](/img/structure/B8435069.png)
